molecular formula C7H4Br2N2O B1436674 3,4-Dibromo-6-hydroxy (1H)indazole CAS No. 887568-91-4

3,4-Dibromo-6-hydroxy (1H)indazole

Cat. No. B1436674
M. Wt: 291.93 g/mol
InChI Key: JSVLIFDHAOWVCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dibromo-6-hydroxy (1H)indazole involves various methods. One notable approach is the catalytic protodeboronation of alkyl boronic esters using a radical mechanism. This method allows for the formation of the indazole ring system, which is valuable in organic synthesis .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including cyclizations, functional group transformations, and bond formations. For example, it can undergo hydromethylation via a radical approach, leading to the formation of indazole derivatives .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Dibromo-triazoles and Their Amination : N-heterocyclic compounds, including dibromo-triazoles and their amino derivatives, are important functional materials with a wide range of applications in medicinal chemistry, bio-conjugation, and materials chemistry. These compounds exhibit high biological activity and low toxicity (Yu et al., 2014).

  • Highly Enantioselective Synthesis of Indazoles : C3-substituted 1H-indazoles, synthesized using CuH catalysis, are significant substructures in pharmaceuticals. The process highlights the distinct reactivity between indazole and indole electrophiles, guided by density functional theory (DFT) calculations (Ye et al., 2019).

  • Oxazolo[3,2-b]indazole Route to 1H-indazolones : The novel synthesis of 2,3-dihydrooxazolo[3,2-b]indazole, providing easy access to 1H-indazolones, expands the chemical repertoire for creating indazole-based structures (Oakdale et al., 2009).

Biological Applications and Studies

  • Neuroprotective Role in Parkinson's Disease Model : 6-Hydroxy-1H-indazole demonstrated neuroprotective effects in a mouse model of Parkinson's disease, suggesting its potential as a drug candidate for this condition (Xiao-feng et al., 2016).

  • Discovery of Indazole Derivatives as Anticancer Agents : 1H-indazole-6-amine derivatives were found to exhibit significant antiproliferative activity in cancer cell lines, suggesting their potential as novel anticancer agents (Hoang et al., 2022).

  • Monoamine Oxidase B Inhibitors : Indazole- and indole-carboxamides, including 1H-indazole-5-carboxamide, were identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), indicating their medicinal significance (Tzvetkov et al., 2014).

Chemical and Medicinal Chemistry Developments

  • Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles : Demonstrating the feasibility of direct C-3 arylation of indazole, this development aids in creating structures relevant to pharmaceuticals and agrochemicals (Ye et al., 2013).

  • Indazole Synthesis Overview : The synthesis of indazoles and their diverse biological activities, particularly their roles in antibacterial, antidepressant, anti-inflammatory, antihypertensive, and anticancer applications, were highlighted (Gaikwad et al., 2015).

  • Synthesis of 1H-Indazoles from Ortho-Aminobenzoximes : A novel method for synthesizing 1H-indazoles, demonstrating the expanding chemical applications and significance of the Mitsunobu reaction in heterocyclic compound synthesis (Conlon et al., 2019).

Future Directions

: Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes : ChemicalBook: 3,4-DIBROMO-6-HYDROXY (1H)INDAZOLE

properties

IUPAC Name

3,4-dibromo-2H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVLIFDHAOWVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-6-hydroxy (1H)indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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